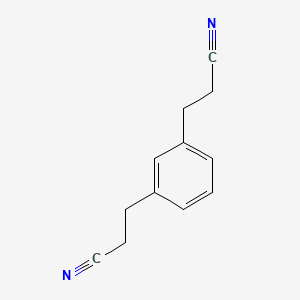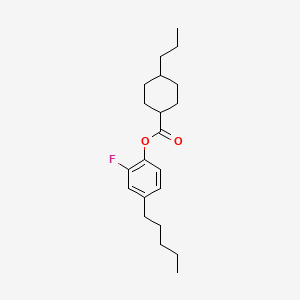
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone is a chemical compound that features a unique structure combining an oxazole ring and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-5-yl)(piperidin-1-yl)methanone typically involves the reaction of an oxazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the methanone linkage between the oxazole and piperidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The oxazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the oxazole or piperidine rings .
Applications De Recherche Scientifique
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride: This compound features a benzo[d]oxazole ring instead of an oxazole ring, which can result in different biological activities and properties.
1,2-oxazol-5-yl(piperidin-1-yl)methanone: This is a closely related compound with similar structural features and applications.
Uniqueness
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone is unique due to its specific combination of an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
| 98239-66-8 | |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1,2-oxazol-5-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-4-5-10-13-8)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |
Clé InChI |
KFJZTVFATPCQGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/no-structure.png)
methanolate](/img/structure/B14351686.png)

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)



